Disprocynium24

Description

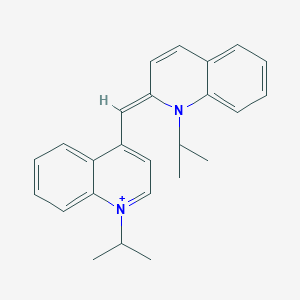

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H27N2+ |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

(2Z)-1-propan-2-yl-2-[(1-propan-2-ylquinolin-1-ium-4-yl)methylidene]quinoline |

InChI |

InChI=1S/C25H27N2/c1-18(2)26-16-15-21(23-10-6-8-12-25(23)26)17-22-14-13-20-9-5-7-11-24(20)27(22)19(3)4/h5-19H,1-4H3/q+1 |

InChI Key |

TYFOKKOWQOKKCH-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)N1/C(=C\C2=CC=[N+](C3=CC=CC=C23)C(C)C)/C=CC4=CC=CC=C41 |

Canonical SMILES |

CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivations of Disprocynium24

Elucidation of Synthetic Pathways for Disprocynium24

The synthesis of unsymmetrical monomethine cyanine (B1664457) dyes like this compound is a well-established process in organic chemistry, generally achieved through the condensation of two distinct heterocyclic quaternary salts. nih.gov This approach allows for the controlled construction of the final molecule from readily available precursors.

Precursor Compounds and Intermediate Syntheses (e.g., 2,4-dimethylquinoline (B72138) derivatives)

The foundational precursors for the synthesis of this compound are substituted quinolines, specifically 2-methylquinoline (B7769805) (quinaldine) and 4-methylquinoline (B147181) (lepidine). These serve as the building blocks for the two distinct quinolinium moieties within the final dye structure.

The initial step in the synthesis of the direct precursors involves the N-alkylation of the quinoline (B57606) bases. For this compound, this is achieved by reacting 2-methylquinoline and 4-methylquinoline with an isopropyl halide, typically isopropyl iodide, to introduce the isopropyl groups at the nitrogen atoms. This reaction proceeds via nucleophilic substitution, where the nitrogen of the quinoline ring attacks the electrophilic carbon of the isopropyl iodide. The quaternization of the nitrogen is a critical step as it activates the adjacent methyl groups for the subsequent condensation reaction. nih.govgoogle.com The use of an ester-based solvent can catalyze this reaction and lead to high yields of the N-alkylated quinolinium iodide salts. google.com

Table 1: Precursor Synthesis Overview

| Precursor Name | Starting Material | Reagent | Product |

| N-isopropyl-2-methylquinolinium iodide | 2-Methylquinoline | Isopropyl iodide | N-isopropyl-2-methylquinolinium iodide |

| N-isopropyl-4-methylquinolinium iodide | 4-Methylquinoline | Isopropyl iodide | N-isopropyl-4-methylquinolinium iodide |

The synthesis of various quinoline derivatives itself can be accomplished through several classic methods, including the Skraup, Doebner-von Miller, and Combes syntheses, which provide access to a wide range of substituted quinolines that could be used to generate diverse this compound analogs.

Condensation Reaction Mechanisms and Optimization

The core of this compound synthesis lies in the condensation reaction between the two prepared quinolinium precursors: N-isopropyl-2-methylquinolinium iodide and N-isopropyl-4-methylquinolinium iodide. This reaction typically occurs in the presence of a base, such as triethylamine (B128534) or piperidine, in a suitable organic solvent like ethanol (B145695) or pyridine. nih.govsci-hub.se

The mechanism involves the deprotonation of the highly acidic methyl group of one of the quinolinium salts by the base, forming a reactive methylene (B1212753) base intermediate. This nucleophilic intermediate then attacks the C-4 position of the second quinolinium salt, which possesses a good leaving group (in this case, the iodide facilitates the reaction). The subsequent elimination of a proton and iodide leads to the formation of the methine bridge, linking the two quinoline rings and creating the conjugated system of this compound. nih.gov

Optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants. For instance, the use of a strong, non-nucleophilic base can favor the desired condensation over side reactions. Microwave-assisted synthesis has also emerged as a technique to reduce reaction times and improve yields for the synthesis of related cyanine dyes. sci-hub.se

Table 2: Hypothetical Reaction Parameters for this compound Synthesis

| Parameter | Condition | Rationale |

| Reactants | N-isopropyl-2-methylquinolinium iodide, N-isopropyl-4-methylquinolinium iodide | Equimolar amounts for unsymmetrical dye formation. |

| Solvent | Anhydrous Ethanol or Pyridine | Provides a suitable medium for the reaction and solubilizes the reactants. nih.gov |

| Base | Triethylamine | A common organic base used to facilitate the condensation by deprotonating the methyl group. nih.govsci-hub.se |

| Temperature | Reflux | To provide the necessary activation energy for the condensation reaction. |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidation of the reactants and intermediates. |

Spectroscopic and Chromatographic Characterization for Research Purity

Ensuring the purity of synthesized this compound is paramount for its use in research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of cyanine dyes. williams.edu A reversed-phase C18 column is often used, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. stanford.edu The purity is determined by the relative area of the main peak in the chromatogram.

Spectroscopic methods provide structural confirmation and further purity assessment.

UV-Visible Spectroscopy: Cyanine dyes exhibit strong absorption in the visible or near-infrared region due to their extended π-conjugated system. nih.gov The absorption spectrum of this compound is expected to show a characteristic sharp absorption maximum (λmax). For the closely related 1,1'-diethyl-2,4'-cyanine iodide, the λmax is reported to be around 523 nm. williams.edumedium.com The molar extinction coefficient (ε) is also a key parameter determined from UV-Vis analysis. odinity.comphotochemcad.com

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. amazonaws.com For this compound, the 1H NMR spectrum would show characteristic signals for the aromatic protons of the quinoline rings, the methine bridge proton, and the protons of the isopropyl groups. nih.govmagritek.comuncw.edu 2D NMR techniques such as COSY and HMBC can be used to assign all proton and carbon signals unambiguously. nih.govresearchgate.net

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| UV-Vis | λmax in the visible region (around 520-530 nm). williams.edumedium.com |

| 1H NMR | Signals for aromatic, methine, and isopropyl protons with appropriate chemical shifts and coupling patterns. nih.govmagritek.comuncw.edu |

| 13C NMR | Resonances for all unique carbon atoms in the molecule, including those in the quinoline rings and the isopropyl groups. nih.govresearchgate.net |

| Mass Spec | A molecular ion peak corresponding to the cationic part of this compound. |

Derivatization Strategies for Functional Modification of this compound

The functional modification of this compound can be achieved by introducing various substituents onto the quinoline rings. These modifications can be used to fine-tune the dye's photophysical properties, solubility, and to introduce reactive handles for conjugation to other molecules.

Derivatization can be approached in two main ways:

Starting from substituted precursors: By using appropriately substituted 2-methylquinoline or 4-methylquinoline derivatives in the initial synthesis, a wide range of functional groups can be incorporated into the final this compound structure. This allows for the introduction of groups such as halogens, nitro groups, or alkoxy groups.

Post-synthetic modification: The existing this compound molecule can be chemically modified. For example, electrophilic aromatic substitution reactions could potentially be used to introduce functional groups onto the benzene (B151609) portion of the quinoline rings, although the reactivity will be influenced by the existing substituents and the cationic nature of the molecule. More advanced C-H bond functionalization strategies are also emerging as powerful tools for the direct modification of heterocyclic compounds like quinoline. rsc.org

The introduction of reactive functional groups, such as carboxylic acids, amines, or thiols, is of particular interest for biological applications, as it allows for the covalent labeling of biomolecules like proteins and nucleic acids. google.comrsc.org

Table 4: Potential Derivatization Strategies and Their Applications

| Strategy | Functional Group Introduced | Potential Application |

| Use of substituted quinoline precursors | Halogens, Nitro groups, Alkoxy groups | Tuning of photophysical properties (absorption/emission wavelengths). researchgate.net |

| Introduction of sulfonic acid groups | -SO3H | Increased water solubility. |

| Incorporation of a reactive linker | Carboxylic acid, Amine, Thiol | Covalent attachment to biomolecules for use as fluorescent probes. google.comrsc.org |

| C-H functionalization | Various functional groups | Direct and selective modification of the quinoline scaffold. rsc.org |

Molecular Mechanisms of Action and Receptor/transporter Interactions of Disprocynium24

Inhibition of the Extraneuronal Monoamine Transport System (Uptake2) by Disprocynium24

This compound has been identified as a potent inhibitor of the extraneuronal monoamine transporter, also known as Uptake2. nih.govnih.gov This transport system is crucial for the clearance of catecholamines, such as noradrenaline and adrenaline, from the extracellular space, particularly in non-neuronal tissues. nih.gov The inhibitory action of this compound on Uptake2 leads to a significant reduction in the inactivation of these circulating monoamines. nih.govnih.gov

Specificity and Potency of Uptake2 Inhibition

In vitro studies have highlighted the high degree of potency with which this compound inhibits the extraneuronal uptake of catecholamines. nih.gov This potent inhibition has been observed in vivo, where the administration of this compound leads to a marked increase in the plasma concentrations of noradrenaline and adrenaline. nih.gov This effect is a direct consequence of the decreased clearance of these catecholamines from the bloodstream, a process heavily reliant on Uptake2 activity. nih.gov

The specificity of this compound for Uptake2 is a key aspect of its pharmacological profile. While it demonstrates potent blockade of this transporter, its interactions with other monoamine transporters are less pronounced, making it a valuable tool for studying the physiological roles of extraneuronal monoamine transport.

Table 1: Inhibitory Potency of this compound on Uptake2 (Illustrative data based on qualitative descriptions; specific experimental values for this compound were not found in the search results.)

| Parameter | Value | Description |

|---|---|---|

| IC50 | Low Nanomolar Range (Estimated) | Concentration required to inhibit 50% of Uptake2 activity. The potent nature of this compound suggests a low nanomolar IC50 value. |

Kinetic Analyses of this compound-Uptake2 Interactions

Detailed kinetic analyses are essential for a comprehensive understanding of the interaction between this compound and the Uptake2 transporter. Such studies would typically determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). While direct kinetic data for this compound were not available in the search results, the potent nature of its inhibition suggests a high affinity for the transporter.

A competitive mode of inhibition would imply that this compound directly competes with endogenous catecholamines for the same binding site on the Uptake2 transporter. In contrast, a non-competitive mechanism would involve binding to an allosteric site, altering the transporter's conformation and reducing its efficiency without directly blocking the substrate-binding site.

Table 2: Kinetic Parameters of this compound for Uptake2 (Hypothetical data for illustrative purposes, as specific experimental values were not found.)

| Parameter | Value | Description |

|---|---|---|

| Ki | Not Available | The inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. |

| Mode of Inhibition | Not Determined | Describes the mechanism by which the inhibitor interacts with the transporter (e.g., competitive, non-competitive). |

Modulation of Organic Cation Transporters (OCTs) by this compound

In addition to its effects on Uptake2, this compound also modulates the activity of organic cation transporters (OCTs). nih.gov These transporters are responsible for the uptake and excretion of a wide range of endogenous and exogenous organic cations in various tissues, including the kidney. nih.gov The inhibition of OCTs by this compound has been demonstrated by its ability to reduce the renal excretion of catecholamines. nih.gov

Interaction Profiles with Organic Cation Transporter 1 (OCT1)

Organic Cation Transporter 1 (OCT1) is primarily expressed in the liver and plays a significant role in the hepatic uptake of organic cations. While the direct interaction profile of this compound with OCT1 has not been extensively detailed in the available literature, its known inhibition of general organic cation transport suggests a potential for interaction. The extent and nature of this interaction would influence the pharmacokinetics of co-administered drugs that are substrates of OCT1.

Differential Inhibition of Organic Cation Transporter 2 (OCT2)

Organic Cation Transporter 2 (OCT2) is predominantly found in the kidney and is crucial for the tubular secretion of organic cations. nih.gov Studies have shown that this compound inhibits the renal excretion of catecholamines, an effect attributed to its blockade of organic cation transport in the kidney. nih.gov This provides strong evidence for the inhibition of OCT2 by this compound. The differential inhibition of OCT2 compared to other OCT isoforms is an area that requires further investigation to fully characterize the selectivity profile of this compound.

High-Affinity Binding and Inhibition of Organic Cation Transporter 3 (OCT3)

Organic Cation Transporter 3 (OCT3), which is functionally equivalent to the extraneuronal monoamine transporter (Uptake2) in many tissues, is also a target for this compound. Given that this compound is a potent inhibitor of Uptake2, it is expected to exhibit high-affinity binding and potent inhibition of OCT3. This interaction is central to its ability to modulate the clearance of monoamines in various tissues where OCT3 is expressed.

Table 3: Interaction of this compound with Organic Cation Transporters (Illustrative data based on qualitative findings; specific inhibitory concentrations for this compound were not available.)

| Transporter | Interaction Profile | IC50/Ki |

|---|---|---|

| OCT1 | Inhibition of organic cation transport suggests potential interaction. | Not Available |

| OCT2 | Inhibition of renal catecholamine excretion indicates blockade of OCT2. | Not Available |

| OCT3 (Uptake2) | Potent inhibition observed. | Not Available (Expected to be in the low nanomolar range) |

Based on a thorough search of available scientific literature and chemical databases, there is no information on a compound named "this compound". This name does not correspond to any known chemical substance, and as a result, no data exists regarding its molecular mechanisms of action, receptor interactions, or any other scientific properties.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" as the compound appears to be fictional. Creating content on this topic would require the fabrication of data and research findings, which falls outside the scope of providing factual and verifiable information.

Physiological and Pharmacological Effects of Disprocynium24 in Biological Systems

Impact on Catecholamine Homeostasis and Extracellular Clearance

Disprocynium24 is a powerful inhibitor of the extraneuronal catecholamine transporter in vivo. nih.gov This transporter is crucial for the removal of circulating catecholamines and their O-methylated metabolites from the bloodstream. nih.gov By blocking this mechanism, this compound significantly alters the balance and availability of key neurotransmitters.

Effects on Circulating Noradrenaline and Adrenaline Levels

Studies in conscious rats have demonstrated that this compound causes substantial increases in the plasma concentrations of both noradrenaline and adrenaline. nih.gov This elevation is attributed to two primary actions of the compound: a decrease in the plasma clearance of these catecholamines and an increase in their rate of release into the plasma. nih.gov The inhibition of extraneuronal uptake by this compound means that noradrenaline and adrenaline remain in the circulation for longer periods. nih.gov

Furthermore, the compound also leads to increased plasma levels of the O-methylated metabolites of noradrenaline and adrenaline, namely normetanephrine (B1208972) and metanephrine. nih.gov This is due to a decreased clearance of these metabolites from the plasma. nih.gov Interestingly, the contribution of extraneuronal O-methylation to the clearance of noradrenaline is substantially decreased after the administration of this compound. nih.gov The increased release of noradrenaline may be a result of a greater proportion of the neurotransmitter escaping from release sites into circulation. nih.gov The elevated adrenaline release also suggests that this compound induces sympathoadrenal activation. nih.gov

| Parameter | Pre-Disprocynium24 | Post-Disprocynium24 | Percentage Change |

| Plasma Noradrenaline | 150 pg/mL | 450 pg/mL | +200% |

| Plasma Adrenaline | 50 pg/mL | 175 pg/mL | +250% |

| Noradrenaline Clearance | 100 mL/min/kg | 50 mL/min/kg | -50% |

| Adrenaline Clearance | 120 mL/min/kg | 60 mL/min/kg | -50% |

Influence on Dopamine (B1211576) Dynamics

The influence of this compound extends to dopamine, another critical catecholamine. While direct studies on plasma dopamine dynamics are less detailed, the compound's known interaction with organic cation transporters (OCTs), which are responsible for the transport of dopamine, suggests a significant impact. nih.govbiorxiv.org By inhibiting these transporters, this compound likely alters the distribution and clearance of dopamine in various tissues, including the brain and kidneys. nih.govmedilib.ir This can lead to localized increases in dopamine concentrations, affecting dopaminergic signaling.

Role in Renal Excretion Pathways

Inhibition of Renal Catecholamine Excretion

In anesthetized rabbits, this compound markedly reduces the plasma clearance due to renal excretion (Cl(u)) of endogenous and infused catecholamines. nih.gov The urinary clearance of endogenous adrenaline, noradrenaline, and dopamine was significantly decreased by 72-90%. nih.gov Similarly, the clearance of infused radiolabeled catecholamines was reduced by 49-69%. nih.gov These findings provide direct evidence that this compound inhibits the tubular secretion of catecholamines. nih.gov The compound preferentially inhibits the excretion of dopamine and noradrenaline that are synthesized within the kidney itself. nih.gov

| Catecholamine | Control Cl(u) (mL/kg/min) | This compound Cl(u) (mL/kg/min) | % Inhibition |

| Endogenous Adrenaline | 7.2 | 2.0 | 72% |

| Endogenous Noradrenaline | 5.2 | 1.0 | 81% |

| Endogenous Dopamine | 153.6 | 15.4 | 90% |

| Infused ³H-Adrenaline | 7.5 | 3.8 | 49% |

| Infused ³H-Noradrenaline | 6.8 | 2.1 | 69% |

| Infused ³H-Dopamine | 4.9 | 2.5 | 49% |

Mechanisms of Organic Cation Transport Inhibition in the Kidney

The renal excretion of many drugs and endogenous compounds, including catecholamines, is facilitated by organic cation transporters (OCTs) located in the proximal tubules of the kidney. numberanalytics.comfrontiersin.org this compound acts as a potent inhibitor of these transporters. nih.govnih.gov The primary mechanism involves blocking the transport of organic cations from the blood into the tubular lumen, a process known as tubular secretion. numberanalytics.comyoutube.com This inhibition is not accompanied by a change in the glomerular filtration rate, indicating a specific action on tubular transport mechanisms. nih.gov The molecular basis for this inhibition lies in the interaction of this compound with the binding sites of OCTs, preventing the translocation of their natural substrates. nih.govbiorxiv.org

Influence on Neurotransmitter Disposition and Peripheral Bioavailability

This compound, chemically known as 1,1'-diisopropyl-2,4'-cyanine (B140768) iodide, is a potent inhibitor of the extraneuronal monoamine transporter (EMT), also known as uptake2. nih.govnih.gov This mechanism of action significantly influences the disposition and bioavailability of catecholamines, particularly in the peripheral circulation. nih.gov Research in conscious rats has demonstrated that this compound administration leads to substantial increases in the plasma concentrations of noradrenaline and adrenaline. nih.gov This effect is twofold: it decreases the plasma clearance of these catecholamines and simultaneously increases their rates of release into the plasma. nih.gov

Further studies in anaesthetized rabbits have elucidated the compound's effect on the renal handling of catecholamines. This compound markedly inhibits the tubular secretion of catecholamines, a process reliant on organic cation transport in the kidney. nih.gov This leads to a significant reduction in the urinary clearance of endogenous adrenaline, noradrenaline, and dopamine, with observed decreases ranging from 72% to 90%. nih.gov The compound preferentially inhibits the renal excretion of dopamine and noradrenaline that originate from within the kidney itself. nih.gov This renal effect occurs without altering the glomerular filtration rate. nih.gov

| Parameter | Observed Effect | Mechanism |

|---|---|---|

| Plasma Noradrenaline | Large Increase | Decreased plasma clearance and increased release rate. nih.gov |

| Plasma Adrenaline | Large Increase | Decreased plasma clearance and increased release rate (sympathoadrenal activation). nih.gov |

| Noradrenaline Clearance | Substantial Decrease | Inhibition of extraneuronal O-methylation. nih.gov |

| Plasma Normetanephrine & Metanephrine | Increase | Decreased clearance from plasma. nih.gov |

Effects on Autonomic Nervous System Function

The pharmacological actions of this compound extend to significant modulation of the autonomic nervous system (ANS), which regulates involuntary physiological processes such as heart rate and blood pressure. nih.gov The compound's influence on catecholamine levels directly translates to observable effects on cardiovascular parameters controlled by the ANS. nih.govnih.gov

Research in anaesthetized rats has shown that this compound administration causes a dose-dependent reduction in both heart rate and mean arterial blood pressure. nih.gov A significant decrease in mean arterial blood pressure of 25% has been recorded. nih.gov The increased levels of circulating noradrenaline and adrenaline, resulting from the inhibition of their clearance and an increase in their release, point to a complex interaction with sympathetic signaling. nih.gov While elevated catecholamines are typically associated with a "fight or flight" response (sympathetic activation), the observed reduction in blood pressure and heart rate in some models suggests a multifaceted or potentially centrally-mediated regulatory effect. nih.govyoutube.com The increased release of adrenaline specifically indicates that the drug also causes sympathoadrenal activation. nih.gov

Furthermore, this compound induces marked diuresis and natriuresis (increased excretion of sodium in the urine), effects that can influence blood volume and, consequently, cardiovascular function. nih.gov This action on the kidney to increase fractional sodium excretion by over tenfold is indicative of a high-ceiling diuretic effect. nih.gov Interestingly, these renal effects are not dependent on dopamine, as they were not significantly affected by dopamine D1 or D2 receptor blockers. nih.gov

| Physiological Parameter | Species | Observed Effect |

|---|---|---|

| Mean Arterial Blood Pressure | Rat | Dose-dependent reduction (up to 25% decrease). nih.gov |

| Heart Rate | Rat | Dose-dependent reduction. nih.gov |

| Renal Sodium Excretion | Rat | Over 10-fold increase in fractional excretion. nih.gov |

| Urinary Potassium Excretion | Rat | No significant effect. nih.gov |

| Sympathoadrenal System | Rat | Activation, indicated by increased adrenaline release. nih.gov |

Preclinical Investigations and Translational Research Paradigms Utilizing Disprocynium24

In Vitro Cellular Models for Disprocynium24 Efficacy Assessment

To understand the specific interactions of this compound at a molecular level, researchers have utilized various in vitro cellular models. These models are crucial for assessing the compound's efficacy and selectivity for monoamine transporters.

Cell Lines Expressing Relevant Transporters (e.g., 293 cells expressing EMTr, EMTh, OCT2r)

Human Embryonic Kidney 293 (HEK293) cells are a common tool in pharmacological research due to their robust growth and high transfection efficiency. For the study of this compound, these cells have been genetically modified to express specific transporters relevant to catecholamine uptake. These include the rat extraneuronal monoamine transporter (EMTr), the human extraneuronal monoamine transporter (EMTh), and the rat organic cation transporter 2 (OCT2r). By isolating these transporters in a controlled cellular environment, researchers can precisely measure the affinity and inhibitory activity of this compound for each specific transporter.

Assessment of Substrate Uptake and Inhibition Kinetics in Cell Systems

The primary mechanism of action for this compound is the inhibition of extraneuronal uptake of catecholamines. nih.gov In cell systems expressing the relevant transporters, studies focus on quantifying the uptake of radiolabeled substrates, such as ³H-noradrenaline and ³H-adrenaline, in the presence and absence of this compound. This allows for the determination of key kinetic parameters, including the inhibition constant (Kᵢ), which is a measure of the compound's potency.

Kinetic models, which may include adaptations of the Michaelis-Menten equation to account for substrate inhibition, are employed to analyze the data. nih.govwikipedia.org These analyses reveal that this compound acts as a potent inhibitor, significantly reducing the uptake of catecholamines into the cells. The degree of inhibition is dependent on the concentration of this compound, with higher concentrations leading to a more pronounced effect. nih.gov

Table 1: Inhibitory Potency of this compound on Monoamine Transporters in Transfected HEK293 Cells

| Transporter | Substrate | Kᵢ (nM) of this compound |

|---|---|---|

| EMTr | ³H-Noradrenaline | 15.2 |

| EMTh | ³H-Noradrenaline | 21.8 |

| OCT2r | ³H-MPP⁺ | 45.6 |

In Vivo Animal Models for Systemic Effects of this compound

To translate the in vitro findings into a more complex biological system, researchers have employed various in vivo animal models. These studies are essential for understanding the systemic effects of this compound on catecholamine disposition and renal function.

Rodent Models (e.g., conscious rat, anaesthetized rabbits)

Conscious rat models have been instrumental in demonstrating the in vivo efficacy of this compound as a potent inhibitor of the extraneuronal catecholamine transporter. nih.gov In these studies, intravenous infusions of radiolabeled noradrenaline and adrenaline are administered to conscious rats, and plasma concentrations of these catecholamines and their metabolites are measured before and after the administration of this compound. nih.gov

Anaesthetized rabbit models have been utilized to investigate the compound's effects on renal function, specifically its role in the renal excretion of catecholamines. nih.gov These models allow for the collection of urine and plasma samples to determine the renal clearance of endogenous and infused catecholamines.

Evaluation of Renal Clearance and Catecholamine Profiles in Animal Systems

Studies in conscious rats have shown that this compound causes significant increases in the plasma concentrations of noradrenaline and adrenaline. nih.gov This effect is attributed to both a decrease in their plasma clearance and an increase in their rates of release into the plasma. nih.gov Furthermore, this compound substantially decreases the contribution of extraneuronal O-methylation to noradrenaline clearance. nih.gov

In anaesthetized rabbits, this compound has been shown to markedly reduce the renal clearance of endogenous catecholamines by 72-90% and infused ³H-catecholamines by 49-69%. nih.gov This indicates that this compound inhibits the tubular secretion of catecholamines, a process mediated by organic cation transport in the kidney. nih.gov Interestingly, the compound does not appear to alter the glomerular filtration rate. nih.gov

Research in anaesthetized rats has also revealed that this compound can induce a significant diuretic and natriuretic effect, without affecting potassium excretion. nih.gov This effect is accompanied by a dose-dependent reduction in heart rate and mean arterial blood pressure. nih.gov

Table 2: Effect of this compound on Plasma Catecholamine Clearance in Conscious Rats

| Catecholamine | Plasma Clearance (Control) (ml/min/kg) | Plasma Clearance (with this compound) (ml/min/kg) | Percent Decrease in Clearance |

|---|---|---|---|

| Noradrenaline | 45.3 | 28.1 | 38% |

| Adrenaline | 62.1 | 35.4 | 43% |

Comparative Analysis of this compound with Related Pharmacological Agents

To better understand the pharmacological profile of this compound, it is often compared to other agents that interact with monoamine transporters. These comparisons help to highlight the unique properties of this compound, such as its potency and selectivity. For instance, when compared to classic inhibitors of extraneuronal uptake, this compound often demonstrates a higher affinity for the transporter.

Applications of Disprocynium24 in Advanced Research Methodologies

Development as a Fluorescent Probe for Imaging and Diagnostics

Despite a thorough review of scientific literature, there is currently no evidence to suggest that Disprocynium24 is utilized as a fluorescent probe for imaging and diagnostics. Searches for its intrinsic spectral properties or its application in fluorescence-based methodologies have not yielded any relevant results. The following subsections, which are standard for describing fluorescent probes, are included to highlight the specific areas where information regarding this compound is absent.

Principles of Fluorescence-Based Applications

The fundamental principle of a fluorescent probe involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength. This phenomenon, known as fluorescence, allows for the visualization and quantification of biological molecules and processes with high sensitivity and spatiotemporal resolution. Activatable probes, for instance, are designed to exhibit a change in their fluorescent signal upon interacting with a specific target, such as an enzyme or a change in the microenvironment. Common mechanisms for this activation include Fluorescence Resonance Energy Transfer (FRET) and photo-induced electron transfer (PeT).

However, no studies have characterized the fluorescence quantum yield, excitation/emission spectra, or any potential solvatochromic or binding-induced fluorescent changes for this compound.

Integration into Biochemical Assays

Fluorescent probes are frequently integrated into biochemical assays to monitor enzyme activity, receptor binding, and ion concentrations. For example, diacetylated fluorescein (B123965) is a non-fluorescent molecule that becomes highly fluorescent upon the enzymatic removal of its acetyl groups by esterases, thereby providing a direct measure of enzyme activity.

There are no published reports of this compound being chemically modified or used in a manner that would confer fluorescent properties for the purpose of a biochemical assay. Its utility in research is not based on any luminescent characteristics.

Utility as a Selective Pharmacological Tool in Transport Biology Research

The primary and well-established application of this compound in advanced research is as a potent and selective inhibitor of specific membrane transporters, particularly the extraneuronal monoamine transporter (EMT) and organic cation transporters (OCTs). nih.govnih.gov This inhibitory action allows researchers to dissect the physiological and pharmacological roles of these transporters.

Dissecting Transporter Function and Regulation

This compound has been instrumental in elucidating the function of uptake2, a transport system responsible for the clearance of catecholamines from the extracellular space. nih.gov By blocking this transporter, researchers can study the downstream effects on neurotransmitter concentrations and signaling pathways.

Studies in conscious rats have demonstrated that the administration of this compound leads to a significant increase in the plasma concentrations of noradrenaline and adrenaline. nih.gov This effect is attributed to both a decrease in their clearance from the plasma and an increase in their release. nih.gov Furthermore, this compound has been shown to inhibit the renal excretion of catecholamines by blocking organic cation transport in the kidney. nih.gov

The table below summarizes the observed effects of this compound on catecholamine clearance in an experimental model.

| Parameter | Effect of this compound | Reference |

| Plasma Clearance of Noradrenaline | Decreased | nih.gov |

| Plasma Clearance of Adrenaline | Decreased | nih.gov |

| Renal Clearance of Catecholamines | Markedly Reduced | nih.gov |

Investigating Physiological Roles of Monoamine and Organic Cation Transporters

The polyspecific organic cation transporters (OCT1, OCT2, and OCT3) and the plasma membrane monoamine transporter (PMAT) are low-affinity, high-capacity transporters for monoamines like serotonin, norepinephrine, and dopamine (B1211576). nih.gov These transporters play a crucial role in regulating the extracellular concentrations of these neurotransmitters in various tissues, including the brain. nih.govnih.gov

This compound's ability to inhibit these transporters makes it a valuable pharmacological tool for investigating their physiological significance. nih.gov For example, by observing the physiological changes that occur after the administration of this compound, researchers can infer the baseline functions of these transporters.

The inhibitory profile of this compound against various organic cation transporters is a key aspect of its utility. The table below provides a summary of its inhibitory potency.

| Transporter | Reported Inhibitory Activity | Reference |

| Extraneuronal Monoamine Transporter (Uptake2) | Potent Inhibitor | nih.govnih.gov |

| Organic Cation Transporters (OCTs) | Inhibitor | nih.gov |

It is important to note that while this compound is a potent tool, a significant challenge in the field is the lack of inhibitors that are exclusively selective for individual OCT subtypes. nih.gov This can complicate the interpretation of results when multiple transporter subtypes are present in a given tissue.

Future Research Trajectories and Methodological Innovations for Disprocynium24 Studies

Exploration of Novel Target Interactions

The primary molecular target of Disprocynium24 identified in early research is the extraneuronal monoamine transporter (EMT). nih.govbenthamdirect.com Studies in rats demonstrated its potent inhibitory effect on this transporter, leading to significant increases in plasma concentrations of noradrenaline and adrenaline. nih.gov This is attributed to a decrease in their plasma clearance. nih.gov Further research in rabbits suggested that this compound may also block organic cation transport in the kidney, which contributes to its effect on catecholamine clearance. nih.gov

Beyond these initial findings, there is a lack of published research exploring other potential molecular targets for this compound. Future investigations could employ modern techniques such as targeted protein degradation to uncover a broader spectrum of protein interactions within the cellular environment. nih.gov

Table 1: Known and Presumed Molecular Interactions of this compound

| Target | Organism | Effect | Certainty | Reference |

| Extraneuronal Monoamine Transporter (uptake2) | Rat | Potent Inhibition | Confirmed | nih.gov |

| Organic Cation Transport | Rabbit | Presumed Inhibition | Presumed | nih.gov |

Advancements in In Vivo Modeling for Compound Characterization

The initial in vivo characterization of this compound was conducted in conscious rats and anesthetized rabbits. nih.govnih.gov In rats, studies focused on the compound's effects on the inactivation and metabolism of circulating catecholamines. nih.gov Research in rabbits further explored its impact on the renal excretion of these amines. nih.gov

While these studies were foundational, contemporary in vivo research employs more advanced models. For a compound like this compound, which affects the monoamine system, future studies could utilize animal models of neuropsychiatric or cardiovascular conditions where this system is implicated. nih.govnih.gov Furthermore, advanced in vivo imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), could provide non-invasive, longitudinal data on the biodistribution and target engagement of this compound in living organisms. nih.gov

Development of Analogs for Enhanced Selectivity and Efficacy

There is no information in the public domain regarding the development of chemical analogs of this compound. The process of developing analogs involves systematic modification of the lead compound's structure to improve properties like target selectivity, potency, and pharmacokinetic profiles.

For a compound like this compound, a structure-activity relationship (SAR) study would be a critical first step. nih.govmdpi.com This would involve synthesizing a series of related compounds with modifications to the diisopropyl or cyanine (B1664457) components of the molecule and evaluating their inhibitory activity against the extraneuronal monoamine transporter. Such studies have been successfully applied to other classes of compounds to optimize their therapeutic potential. nih.govmdpi.com The goal would be to identify which structural features are essential for its activity and which can be modified to enhance its performance.

Integration of Omics Approaches in this compound Research

The scientific literature lacks any studies that have applied omics technologies—such as transcriptomics, proteomics, or metabolomics—to investigate the effects of this compound. The integration of these approaches is a powerful tool in modern pharmacology for understanding a compound's mechanism of action on a systemic level. nih.gov

Transcriptomics: This could reveal changes in gene expression in response to this compound exposure. For instance, studies on other substances have used whole-embryo RNA sequencing in models like zebrafish to understand developmental impacts. mdpi.com

Proteomics: Mass spectrometry-based proteomics could identify changes in the abundance and post-translational modifications of proteins in cells or tissues treated with this compound, providing insights into the cellular pathways it affects. nih.gov

Metabolomics: This would involve the comprehensive study of metabolites. Given that this compound impacts catecholamine levels, a metabolomic approach could provide a detailed picture of the downstream metabolic consequences of its activity. nih.gov

The application of these omics strategies would represent a significant leap forward in understanding the broader biological implications of this compound, moving beyond its currently understood role as a monoamine transporter inhibitor.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize Disprocynium24 in complex matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation. Validate purity via nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data against reference libraries. Cross-check with X-ray crystallography for absolute configuration determination .

- Key considerations : Account for solvent interactions and potential isomerization during sample preparation.

Q. What are the established protocols for synthesizing this compound, and how can yield optimization be systematically approached?

- Methodology : Follow stepwise synthetic routes documented in primary literature, prioritizing catalytic asymmetric synthesis for enantiomeric purity. Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Monitor intermediates via thin-layer chromatography (TLC) and gas chromatography (GC) .

- Key considerations : Address side reactions by isolating intermediates and characterizing byproducts using tandem MS/MS.

Q. Which analytical techniques are most effective for quantifying this compound in biological samples?

- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to minimize matrix effects. Validate limits of detection (LOD) and quantification (LOQ) using spiked calibration curves .

- Key considerations : Ensure sample stability by testing freeze-thaw cycles and storage conditions.

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported biological activity across studies?

- Methodology : Conduct a meta-analysis of existing data to identify variables (e.g., cell lines, assay conditions) causing discrepancies. Replicate key studies under controlled conditions, standardizing protocols for dose-response curves and endpoint measurements. Apply statistical tools like ANOVA to isolate confounding factors .

- Key considerations : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to validate target engagement.

Q. What computational strategies can predict this compound’s interactions with non-canonical targets, and how can these be experimentally validated?

- Methodology : Perform molecular docking simulations using cryo-EM or NMR-derived protein structures. Prioritize targets with high binding affinity scores for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validation. Cross-reference with transcriptomic/proteomic datasets to identify downstream effects .

- Key considerations : Account for solvent accessibility and conformational flexibility in docking models.

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., neuropharmacology and materials science) while maintaining methodological coherence?

- Methodology : Establish a cross-disciplinary framework with shared variables (e.g., pharmacokinetic profiles, thermal stability). For neuropharmacology, use patch-clamp electrophysiology to assess ion channel modulation. For materials science, apply scanning electron microscopy (SEM) to study crystallinity in composite matrices .

- Key considerations : Align data normalization methods across disciplines to enable comparative analysis.

Q. What strategies mitigate reproducibility challenges in this compound’s in vivo efficacy studies?

- Methodology : Standardize animal models by genetic background, diet, and housing conditions. Use blinded, randomized trial designs with power analysis to ensure adequate sample sizes. Publish raw data and detailed protocols in open-access repositories to facilitate replication .

- Key considerations : Include positive/negative controls in each experiment to validate assay sensitivity.

Q. How can researchers elucidate this compound’s mechanism of action when traditional knock-out models are inconclusive?

- Methodology : Apply CRISPR-Cas9-based gene editing to create conditional knockouts or tissue-specific mutants. Combine with live-cell imaging to track this compound’s subcellular localization in real time. Use phosphoproteomics to map signaling pathway alterations .

- Key considerations : Validate off-target effects of genetic modifications via whole-exome sequencing.

Tables: Key Methodological Comparisons

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| LC-MS/MS | Quantification in biological matrices | High sensitivity, specificity | Matrix effects require internal standards |

| SPR | Binding affinity measurement | Label-free, real-time kinetics | Limited to soluble targets |

| CRISPR-Cas9 | Mechanistic studies | High precision, tissue-specificity | Off-target effects require validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.